molecular formula C25H16BrFN2O2S2 B12025393 (3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12025393
M. Wt: 539.4 g/mol
InChI Key: RBYPOVQFIUGWBL-DQRAZIAOSA-N
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Description

The compound (3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring multiple functional groups, including indole, thiazolidine, and benzyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions

    Indole Core Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting a thiourea derivative with an α-halo ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific enzymes or receptors, particularly in the development of anti-cancer or anti-inflammatory agents.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the indole and thiazolidine rings suggests possible activity against a range of diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves interactions with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the thiazolidine ring can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-benzyl-5-chloro-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
  • (3Z)-1-benzyl-5-iodo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms allows for unique interactions with biological targets, potentially leading to enhanced therapeutic effects.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

Molecular Formula

C25H16BrFN2O2S2

Molecular Weight

539.4 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H16BrFN2O2S2/c26-17-8-11-20-19(12-17)21(23(30)28(20)13-15-4-2-1-3-5-15)22-24(31)29(25(32)33-22)14-16-6-9-18(27)10-7-16/h1-12H,13-14H2/b22-21-

InChI Key

RBYPOVQFIUGWBL-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O

Origin of Product

United States

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